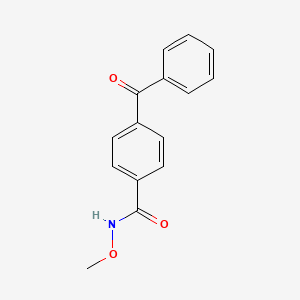4-benzoyl-N-methoxybenzamide
CAS No.:
Cat. No.: VC8931892
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H13NO3 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 4-benzoyl-N-methoxybenzamide |
| Standard InChI | InChI=1S/C15H13NO3/c1-19-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18) |
| Standard InChI Key | IHCDOLAWIXGLFN-UHFFFAOYSA-N |
| SMILES | CONC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CONC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Structure
The IUPAC name N-benzoyl-4-methoxybenzamide reflects the compound’s two aromatic systems: a benzoyl group () and a 4-methoxybenzamide moiety () connected via an amide bond. The SMILES notation confirms the para-methoxy substitution on the benzamide ring and the planar arrangement of the amide linkages .
Table 1: Key Identifiers of 4-Benzoyl-N-methoxybenzamide
| Property | Value |
|---|---|
| CAS Registry Number | 77290-63-2 |
| Molecular Formula | |
| Molecular Weight | 255.27 g/mol |
| SMILES | COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2 |
| InChIKey | BDBYNVQDGQEMJZ-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While single-crystal X-ray data for 4-benzoyl-N-methoxybenzamide remains unpublished, analogous benzamide derivatives exhibit planar amide geometries with intramolecular hydrogen bonding between the amide NH and carbonyl oxygen . Infrared spectroscopy of related compounds reveals characteristic stretches at (amide C=O) and (C-O of methoxy) . Nuclear magnetic resonance (NMR) spectra predict a singlet for the methoxy protons () and distinct aromatic resonances split by substitution patterns .
Synthetic Methodologies
Conventional Acylation Approaches
The synthesis of 4-benzoyl-N-methoxybenzamide typically involves a two-step protocol:
-
Formation of 4-Methoxybenzamide: Methyl 4-methoxybenzoate reacts with hydrazine hydrate to yield 4-methoxybenzohydrazide, a precursor for subsequent acylations .
-
Benzoylation: Treatment of 4-methoxybenzohydrazide with benzoyl chloride in the presence of a base (e.g., pyridine) facilitates nucleophilic acyl substitution, forming the target compound .
Reaction Scheme
Alternative Routes and Byproduct Analysis
Unexpected products may arise under specific conditions. For instance, reactions of 4-methoxybenzoyl chloride with bromoaniline analogs have yielded cyclized quinoline derivatives instead of the anticipated amides, emphasizing the role of electronic effects in directing reactivity . Such side reactions necessitate careful optimization of temperature, solvent (e.g., acetone vs. methanol), and stoichiometry to maximize yields .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
4-Benzoyl-N-methoxybenzamide is a solid at room temperature, with a predicted melting point exceeding based on analogs like N-benzyl-4-methoxybenzamide () . The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane, aligning with the lipophilic nature of benzamide derivatives .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 3.0–3.5 (estimated) |
| Vapor Pressure | |
| Refractive Index |
Reactivity and Functional Group Transformations
The amide bond in 4-benzoyl-N-methoxybenzamide is susceptible to hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and benzamide. Transamidation reactions, as observed in N-pivaloyl amides, may also occur in the presence of nucleophiles like amines, though catalyst-free conditions require elevated temperatures . The methoxy group participates in electrophilic aromatic substitution, enabling halogenation or nitration at the ortho position relative to the methoxy substituent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume